molecular formula C14H12N2O7S2 B1293693 1,3-Naphthalenedisulfonic acid, 6-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)- CAS No. 7277-87-4

1,3-Naphthalenedisulfonic acid, 6-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-

Cat. No.: B1293693
CAS No.: 7277-87-4
M. Wt: 384.4 g/mol
InChI Key: FDUGPNDWCQRTAP-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound 1,3-naphthalenedisulfonic acid, 6-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)- (CAS: 7277-87-4) features a naphthalene backbone substituted with two sulfonic acid groups at the 1- and 3-positions and a 4,5-dihydro-3-methyl-5-oxo-pyrazole moiety at the 6-position . Its molecular formula is C₁₄H₁₂N₂O₇S₂, with a molecular weight of 408.38 g/mol. The compound is primarily utilized as an intermediate in synthesizing dyes, pharmaceuticals, and specialty chemicals due to its sulfonic acid groups, which enhance solubility and reactivity .

Synthesis and Applications Synthesis involves coupling pyrazolone derivatives with naphthalenedisulfonic acid precursors, often via azo or sulfonation reactions. Structural characterization is typically performed using X-ray crystallography (e.g., SHELXL software for refinement ) and spectroscopic methods. Commercial suppliers like Shanghai Haohong Biomedical Technology and abcr GmbH list prices ranging from €373 to €489.50 per gram, reflecting its high purity (≥95%) and niche applications .

Properties

IUPAC Name

6-(3-methyl-5-oxo-4H-pyrazol-1-yl)naphthalene-1,3-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H12N2O7S2/c1-8-4-14(17)16(15-8)10-2-3-12-9(5-10)6-11(24(18,19)20)7-13(12)25(21,22)23/h2-3,5-7H,4H2,1H3,(H,18,19,20)(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDUGPNDWCQRTAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C2=CC3=CC(=CC(=C3C=C2)S(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1064611
Record name 1,3-Naphthalenedisulfonic acid, 6-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-
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Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7277-87-4
Record name 6-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-1,3-naphthalenedisulfonic acid
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Record name 1,3-Naphthalenedisulfonic acid, 6-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-
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Record name 1,3-Naphthalenedisulfonic acid, 6-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-
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Record name 1,3-Naphthalenedisulfonic acid, 6-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-
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Record name 6-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)naphthalene-1,3-disulphonic acid
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Mechanism of Action

Action Environment

The synthesis and biological activities of pyrazolone derivatives have been studied under various conditions, suggesting that environmental factors may play a role in the compound’s action.

Biological Activity

1,3-Naphthalenedisulfonic acid, 6-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, also known as CAS Number 81694 , is a compound of interest due to its potential biological activities and applications in various fields such as dye chemistry and pharmaceuticals. This article explores its biological activity, including antimicrobial properties, toxicity studies, and metabolic pathways.

Chemical Structure and Properties

The chemical formula for 1,3-Naphthalenedisulfonic acid, 6-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)- is C14H12N2O7S2C_{14}H_{12}N_2O_7S_2. The structure features a naphthalene backbone with sulfonic acid groups and a pyrazole moiety that contributes to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that derivatives of naphthalenedisulfonic acids exhibit significant antimicrobial activities. A study on azo dyes derived from naphthalene compounds demonstrated their effectiveness against various bacterial strains. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways .

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. A notable study highlighted the metabolism of azo dyes by intestinal bacteria, which can lead to the reduction of these compounds into less harmful products. This biotransformation is crucial for understanding the environmental impact and human health risks associated with exposure to such compounds .

Table 1: Summary of Toxicity Studies

Study ReferenceOrganism TestedFindings
Escherichia coliReduced toxicity through azo dye metabolism
Pseudomonas aeruginosaEffective degradation of azo dyes
Human Cell LinesLow cytotoxicity observed at therapeutic concentrations

Metabolic Pathways

The metabolism of 1,3-Naphthalenedisulfonic acid derivatives involves enzymatic reduction processes primarily facilitated by azoreductases. These enzymes are produced by gut microbiota and play a significant role in the detoxification of azo compounds. The reduction products may exhibit different biological activities compared to their parent compounds .

Case Study 1: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of naphthalene-based azo dyes revealed that certain derivatives demonstrated potent activity against Gram-positive bacteria. The study utilized minimum inhibitory concentration (MIC) assays to determine effectiveness, showing that modifications in the pyrazole ring significantly enhanced activity against Staphylococcus aureus.

Case Study 2: Environmental Impact Assessment

An environmental screening assessment evaluated the persistence and degradation of naphthalene sulfonic acids in wastewater treatment facilities. Results indicated that while these compounds are resistant to conventional treatment methods, they can be metabolized by specific bacterial strains within anaerobic digesters, suggesting potential bioremediation strategies .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of sulfonated pyrazolone derivatives. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Key Substituents Applications Distinctive Features
1,3-Naphthalenedisulfonic acid, 6-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)- 7277-87-4 Naphthalene-1,3-disulfonic acid; 3-methyl-5-oxopyrazole Dye intermediates, pharmaceutical synthesis High solubility due to dual sulfonic acid groups; thermal stability up to 250°C
Sodium 4-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-3-hydroxynaphthalene-1-sulfonate 3618-63-1 Phenyl group; azo linkage; single sulfonic acid Acid Red 195 dye (textiles, leather) Azo chromophore enhances color intensity; phenyl group improves UV resistance
3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic Acid 119-17-5 Benzene-sulfonic acid; pyrazolone at meta position Polymer additives, corrosion inhibitors Compact structure ideal for surface coatings; lower solubility than naphthalene analogs
4-(3-Acetyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonic Acid 84752-61-4 Acetylated pyrazolone; benzene-sulfonic acid Photoresist formulations, agrochemicals Acetyl group increases electrophilicity for crosslinking reactions
2-[[4,5-dihydro-3-methyl-5-oxo-1-[4-[[2-(sulphooxy)ethyl]sulphonyl]phenyl]-1H-pyrazol-4-yl]azo]naphthalene-1,5-disulphonic acid 5557-16-4 Dual sulfonic acids; azo linkage; sulfonated ethyl chain High-performance dyes (automotive, plastics) Enhanced water solubility and adhesion; complex synthesis due to multiple substituents

Key Findings

Solubility and Reactivity: The target compound’s dual sulfonic acid groups confer superior water solubility compared to monosulfonated analogs like 3618-63-1 .

Thermal Stability : Naphthalene-based derivatives (7277-87-4, 5557-16-4) exhibit higher thermal stability (>250°C) than benzene-based analogs (119-17-5, 84752-61-4), making them suitable for high-temperature industrial processes .

Functional Diversity : Azo-linked derivatives (e.g., 3618-63-1, 5557-16-4) are preferred in dye chemistry for their vivid coloration, while acetylated or methylated pyrazolones (84752-61-4, 7277-87-4) are leveraged in pharmaceuticals and agrochemicals .

Industrial and Regulatory Considerations

Regulatory data for 7277-87-4 (EC No: 230-692-1) classify it as non-hazardous under standard handling conditions .

Q & A

Q. What are the standard synthetic routes for preparing 1,3-naphthalenedisulfonic acid derivatives with pyrazole substituents?

The synthesis typically involves coupling naphthalenedisulfonic acid precursors with pyrazole intermediates. A general procedure includes:

  • Step 1 : Reacting 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate with aryl boronic acids under Suzuki-Miyaura coupling conditions (Pd(PPh₃)₄ catalyst, K₃PO₄, degassed DMF/water) .
  • Step 2 : Purification via recrystallization (methanol) or column chromatography.
  • Key Considerations : Solvent choice (xylene for reflux), reaction time (25–30 hr), and NaOH treatment to isolate organic layers .

Q. How can spectroscopic techniques characterize the structural integrity of this compound?

  • ¹H/¹³C NMR : Confirm the presence of pyrazole protons (δ 2.5–3.5 ppm for methyl groups) and naphthalene aromatic signals (δ 7.0–8.5 ppm).
  • IR Spectroscopy : Detect sulfonic acid S=O stretches (~1350–1200 cm⁻¹) and pyrazole C=O bonds (~1650 cm⁻¹) .
  • Mass Spectrometry : Validate molecular weight using ESI-MS (e.g., [M+H]⁺ peaks) .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity during pyrazole coupling to naphthalenedisulfonic acid?

  • Thermodynamic vs. Kinetic Control : Higher temperatures favor thermodynamically stable products (e.g., para-substitution on naphthalene), while lower temperatures may yield kinetic intermediates .
  • Catalytic Systems : Pd-based catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency but may require ligand optimization to avoid byproducts .
  • Data Contradictions : Discrepancies in substitution patterns between computational predictions (DFT) and experimental results often arise from solvent effects or incomplete reactant activation .

Q. What computational strategies optimize the synthesis of this compound?

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for pyrazole-naphthalene coupling .
  • Machine Learning : Train models on existing reaction datasets to predict optimal solvent/base combinations (e.g., xylene/NaOH vs. DMF/K₃PO₄) .
  • Case Study : ICReDD’s hybrid computational-experimental approach reduced trial-and-error iterations by 40% in similar sulfonic acid syntheses .

Q. How does the sulfonic acid-pyrazole motif influence solubility and stability in aqueous systems?

  • Solubility : The dual sulfonic acid groups enhance water solubility (>50 mg/mL at pH 7), but pyrazole’s hydrophobicity requires balancing via pH adjustment (e.g., sodium salt formation) .
  • Stability : Degradation occurs above 80°C or under strong acidic conditions (pH < 2), evidenced by HPLC monitoring of byproducts (retention time shifts) .

Data Contradiction Analysis

Q. Resolving discrepancies in reported biological activity of structurally similar compounds

  • Issue : Pyrazole derivatives in show conflicting antimicrobial data.
  • Methodology :
    • Retest : Validate assays under standardized conditions (e.g., Mueller-Hinton agar, 37°C).
    • Structural Variance : Compare substituent effects (e.g., 3-methyl vs. phenyl groups on pyrazole) using SAR tables .
    • Meta-Analysis : Cross-reference with computational docking studies to identify binding affinity outliers .

Methodological Tables

Q. Table 1. Key Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)Reference
CouplingPd(PPh₃)₄, K₃PO₄, DMF/H₂O, 80°C72–85
PurificationRecrystallization (MeOH)90

Q. Table 2. Spectral Data for Characterization

TechniqueKey PeaksFunctional GroupReference
¹H NMRδ 2.8 ppm (s, 3H)Pyrazole-CH₃
IR1340 cm⁻¹S=O (sulfonic acid)

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